莫罗酸

描述

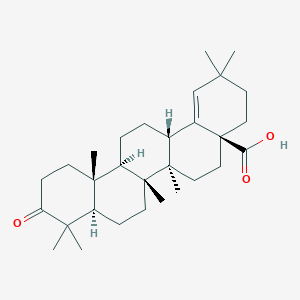

Moronic acid is a triterpenoid compound that has been isolated from various natural sources, including Brazilian propolis and the medicinal herb Rhus javanica. It has attracted significant attention due to its potent anti-HIV activity, as well as its effects against other viruses such as herpes simplex virus (HSV) and Epstein-Barr virus (EBV) . Additionally, moronic acid has been identified as a cytotoxic compound and has been studied for its potential antidiabetic and antihyperglycemic effects .

Synthesis Analysis

The synthesis of moronic acid and its derivatives has been a subject of research due to its promising biological activities. An efficient synthesis of moronic acid starting from betulin has been reported, which provides a pathway to obtain this compound in 11 steps with a total yield of 24% . Moreover, several new triterpene derivatives have been designed and synthesized to enhance the anti-HIV activity of moronic acid, with some derivatives showing significant activity against HIV-1 infected lymphocytes and drug-resistant strains .

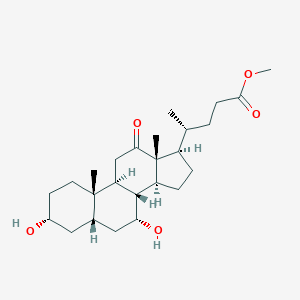

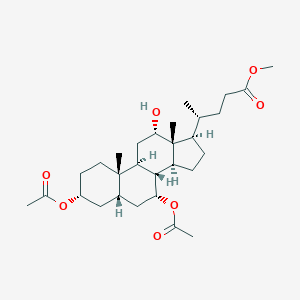

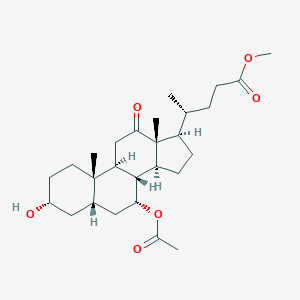

Molecular Structure Analysis

Moronic acid is a pentacyclic triterpene, which means it has a structure consisting of five fused rings. This structure is crucial for its biological activity, as modifications to the triterpene scaffold have led to derivatives with varying degrees of potency against HIV and other viruses . The molecular structure of moronic acid also allows for interactions with various enzymes and receptors, which is evident in its ability to inhibit 11β-HSD 1, an enzyme involved in steroid metabolism .

Chemical Reactions Analysis

The chemical reactivity of moronic acid has been explored in the context of its biological activities. For instance, derivatives of moronic acid have been synthesized to improve its antiviral and antidiabetic properties . These chemical modifications often involve functionalization of the triterpene core to enhance binding affinity to biological targets such as PTP-1B, an enzyme implicated in the regulation of insulin signaling .

Physical and Chemical Properties Analysis

Moronic acid, like other triterpenoids, exhibits a range of physical and chemical properties that contribute to its biological activity. Its solubility, stability, and ability to interact with biological membranes are important for its antiviral and cytotoxic effects. The compound's physical properties, such as melting point and solubility in various solvents, are likely to be influenced by its molecular structure and the presence of functional groups .

科学研究应用

抗病毒特性

莫罗酸,一种五环三萜类化合物,显示出显著的抗病毒特性。研究已经突出了它对单纯疱疹病毒(HSV)和爱泼斯坦-巴尔病毒(EBV)的有效性,展示了它在治疗这些感染中的潜力。对于HSV,发现莫罗酸是Rhus javanica中的主要抗HSV化合物,在感染的小鼠中显示出口服治疗效果。在EBV的情况下,它抑制了关键病毒蛋白的表达,表明了抗EBV药物开发的新途径(Sakthiselvan et al., 2021)(Chang et al., 2010)。

抗糖尿病和降血糖作用

莫罗酸已被研究其抗糖尿病和降血糖作用。在糖尿病大鼠模型中显示出显著的降血糖作用,可能通过胰岛素敏感化介导。这表明了它在糖尿病管理中的潜在作用(Ramírez-Espinosa等,2013)。

抗炎和抗组胺活性

研究表明莫罗酸具有抗炎和抗组胺潜力。这包括其抑制炎症细胞因子和降低组胺水平的能力,表明了它在治疗炎症疾病中的有用性(Figueroa-Suárez等,2019)。

抗肿瘤和细胞毒活性

已确定莫罗酸具有细胞毒活性,特别针对某些类型的癌细胞。这表明了它在癌症治疗中的潜在应用(Ríos等,2001)。

在肠道炎症和结肠炎中的作用

发现莫罗酸可以改善患有慢性结肠炎的小鼠的肠道炎症。它抑制了肠道巨噬细胞的极化,表明了它在炎症性肠病管理中的作用(Ruan & Zha, 2022)。

合成和化学分析

已经探索了从栎皮萜开始,对莫罗酸及其衍生物的高效合成,以增强其在药物学上的可用性。这对于其在各种治疗领域的应用至关重要(Zhang et al., 2009)。

经皮药物递送

已进行了含有莫罗酸的经皮贴片配方的研究,旨在为治疗目的提供控制释放作用(Rani et al., 2021)。

安全和危害

未来方向

A particular moronic acid derivative showed potent anti-HIV activity with EC50 values of 0.0085 μM against NL4-3, 0.021 μM against PI-R (a multiple protease inhibitor resistant strain), and 0.13 μM against FHR-2 (an HIV strain resistant to bevirimat) . This derivative has become a new lead for clinical trials and is also active against herpes simplex virus 1 .

属性

IUPAC Name |

(4aS,6aR,6aR,6bR,8aR,12aR,14aS)-2,2,6a,6b,9,9,12a-heptamethyl-10-oxo-4,5,6,6a,7,8,8a,11,12,13,14,14a-dodecahydro-3H-picene-4a-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h18-19,21-22H,8-17H2,1-7H3,(H,32,33)/t19-,21+,22-,27+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMYJVVZWBKIXQQ-QALSDZMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2(CCC3(C(C2=C1)CCC4C3(CCC5C4(CCC(=O)C5(C)C)C)C)C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@]3(CCC(C=C3[C@H]1CC[C@H]4[C@]2(CC[C@@H]5[C@@]4(CCC(=O)C5(C)C)C)C)(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30891948 | |

| Record name | Moronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

454.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moronic acid | |

CAS RN |

6713-27-5 | |

| Record name | Moronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6713-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Moronic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006713275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moronic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30891948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW8W7HC4JK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

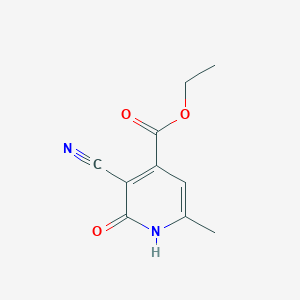

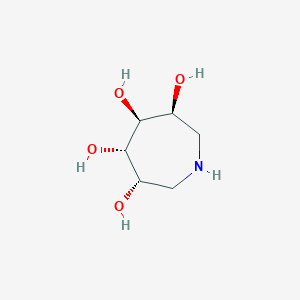

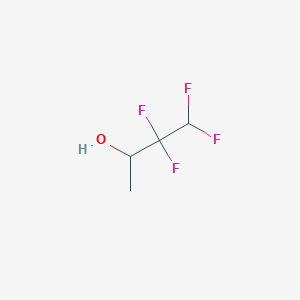

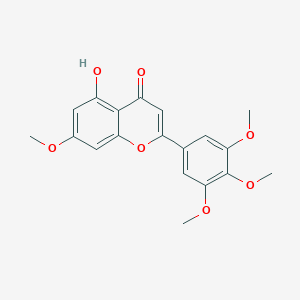

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzene, [(cyclohexyloxy)methyl]-](/img/structure/B107774.png)